Tert-butyl 7-amino-4,5,6,7-tetrahydro-2H-indazole-2-carboxylate
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Overview
Description
Tert-butyl 7-amino-4,5,6,7-tetrahydro-2H-indazole-2-carboxylate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a tert-butyl ester group and an amino group, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-amino-4,5,6,7-tetrahydro-2H-indazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a suitable ketone or aldehyde, followed by cyclization and esterification to introduce the tert-butyl group. The reaction conditions often include the use of acidic or basic catalysts, solvents like methanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-amino-4,5,6,7-tetrahydro-2H-indazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve solvents like ethanol, dichloromethane, and reaction temperatures ranging from 0°C to reflux .
Major Products
The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .
Scientific Research Applications
Tert-butyl 7-amino-4,5,6,7-tetrahydro-2H-indazole-2-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anti-inflammatory, anticancer, and antimicrobial agents.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of tert-butyl 7-amino-4,5,6,7-tetrahydro-2H-indazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the indazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 7-amino-3,4-dihydroisoquinoline-2-carboxylate
- Tert-butyl 3S-amino-2,3,4,5-tetrahydro-1H-1benzepin-2-one-1-acetate
- 2-Amino-6-tert-butyl-4,5,6,7-tetrahydrobenzothiazole
Uniqueness
Tert-butyl 7-amino-4,5,6,7-tetrahydro-2H-indazole-2-carboxylate is unique due to its specific indazole structure, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of stability and reactivity, making it valuable in various research and industrial applications .
Biological Activity
Tert-butyl 7-amino-4,5,6,7-tetrahydro-2H-indazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₂H₁₉N₃O₂
- Molecular Weight : 237.30 g/mol
- CAS Number : 2089648-61-1
Synthesis
The synthesis of this compound typically involves the condensation of appropriate indazole derivatives with tert-butyl esters. Various synthetic routes have been explored to optimize yield and purity while minimizing by-products.
Anticancer Properties
Recent studies have highlighted the anticancer potential of indazole derivatives, including this compound. The compound has demonstrated inhibitory effects on various cancer cell lines:
Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
HL60 | 8.3 | Inhibition of cell proliferation |
HCT116 | 1.3 | Induction of apoptosis |
KG1 | 25.3 | Targeting specific kinases (e.g., CDK2) |
SNU16 | 77.4 | Modulation of ERK1/2 signaling pathway |
The compound's mechanism appears to involve selective inhibition of key kinases associated with cell cycle regulation and apoptosis pathways .
The biological activity of this compound is attributed to several mechanisms:
- Kinase Inhibition : The compound selectively inhibits cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
- Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of pro-apoptotic factors and downregulation of anti-apoptotic proteins like Mcl-1.
- Signal Pathway Modulation : The compound affects various signaling pathways such as ERK1/2 and PI3K/Akt, which are vital for cellular survival and proliferation .
Study on Antitumor Activity
In a recent study published in Molecules, researchers evaluated the antitumor efficacy of this compound against multiple cancer types. The results indicated that:
- The compound exhibited significant cytotoxicity against breast cancer and leukemia cell lines.
- It was well tolerated in vivo with minimal side effects observed in animal models.
Pharmacokinetics and Toxicology
Pharmacokinetic studies suggest that this compound has favorable absorption characteristics and a moderate half-life suitable for therapeutic applications. Toxicological assessments indicate low toxicity levels at therapeutic doses .
Properties
Molecular Formula |
C12H19N3O2 |
---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
tert-butyl 7-amino-4,5,6,7-tetrahydroindazole-2-carboxylate |
InChI |
InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-7-8-5-4-6-9(13)10(8)14-15/h7,9H,4-6,13H2,1-3H3 |
InChI Key |
JFDCZKILHJIEAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C2CCCC(C2=N1)N |
Origin of Product |
United States |
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